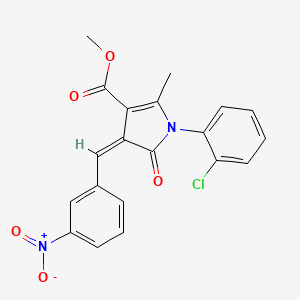![molecular formula C18H27NO6 B4642639 4-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate](/img/structure/B4642639.png)
4-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives typically involves multi-step chemical reactions, leveraging key functional group transformations. For example, Khan et al. (2013) described the synthesis of a piperidine derivative through a one-pot, three-component reaction, highlighting the versatility of piperidine chemistry in constructing complex molecules stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives reveal insights into their conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds. For instance, Kuleshova and Khrustalev (2000) investigated the crystal structures of hydroxy derivatives of hydropyridine, demonstrating the impact of hydrogen bonds on molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, showcasing their reactivity and functional group compatibility. Norén (2021) explored the use of 2-(piperidine-1-yl)-ethyl as a protecting group for phenols, emphasizing the orthogonality and deprotection strategies relevant to synthetic chemistry (Norén, 2021).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as crystallinity, melting points, and solubility, are crucial for their application in material science and pharmaceutical formulation. While specific data on 4-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate were not found, studies on related compounds provide a basis for understanding the physicochemical characteristics of piperidine derivatives.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the applications of piperidine derivatives in organic synthesis and drug development. Research on similar compounds, such as the work by Zhu et al. (2003) on [4 + 2] annulation reactions, offers insight into the reactivity patterns of piperidine derivatives (Zhu, Lan, & Kwon, 2003).
Orientations Futures
The future directions for research on “4-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate” and similar compounds likely involve the development of more efficient synthesis methods, further exploration of their pharmacological applications, and a thorough investigation of their safety profiles .
Propriétés
IUPAC Name |
4-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-15-7-9-17(10-8-15)11-12-18-13-14-19-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-6,15H,7-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSWTMPWCKFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2,3-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4642562.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4642563.png)
![2-(4-bromophenyl)-N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4642571.png)
![1-[2-(4-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4642587.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4642606.png)

![4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4642624.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642657.png)
![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B4642669.png)

![N'-{4-methoxy-3-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-4-quinolinecarbohydrazide](/img/structure/B4642681.png)
